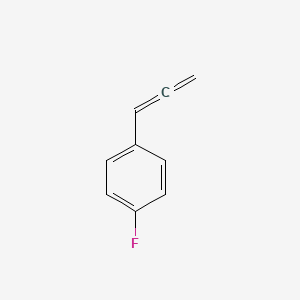

Benzene, 1-fluoro-4-(1,2-propadienyl)-

Description

"Benzene, 1-fluoro-4-(1,2-propadienyl)-" is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a 1,2-propadienyl (allene) group at the 4-position. The 1,2-propadienyl group consists of three contiguous carbons with two cumulative double bonds (C=C=C), conferring unique electronic and steric properties. The fluorine atom introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Its molecular formula is C₉H₇F, with a molecular weight of 134.15 g/mol (calculated from analogous structures in ).

Key structural features include:

- Allene moiety: The sp-hybridized central carbon in the 1,2-propadienyl group creates two orthogonal π-systems, enabling distinct orbital interactions.

- Fluorine substitution: The para-fluorine atom polarizes the aromatic ring, directing reactivity in electrophilic substitution reactions.

Properties

CAS No. |

70090-77-6 |

|---|---|

Molecular Formula |

C9H7F |

Molecular Weight |

134.15 g/mol |

InChI |

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |

InChI Key |

GDSCATHLAGXCTR-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (fluorine, allene, or analogous groups) or aromatic frameworks.

Benzene, 1,2-propadienyl (Phenylallene)

- Formula : C₉H₈ .

- Key Differences :

- Reactivity : The absence of fluorine reduces electron withdrawal, altering regioselectivity in reactions. For example, phenylallene undergoes electrophilic substitution at the ortho/para positions relative to the allene group, whereas the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" directs substitution to meta positions.

- Molecular Orbitals : The HOMO (highest occupied molecular orbital) of phenylallene localizes at the C1-C2 moiety of the allene, enabling reactions like the oxa-Diels-Alder reaction . In contrast, the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" may perturb HOMO distribution, favoring interactions with electron-deficient partners.

1,2-Difluoro-4-[(1E)-1-propenyl]benzene

- Structure : Benzene with two fluorine atoms (1,2-positions) and a 1-propenyl group (4-position).

- CAS No.: 405-03-8 .

- Key Differences: Substituent Effects: The propenyl group (C=C-CH₃) lacks the conjugated π-system of the allene, reducing orbital complexity. Steric Profile: The propenyl group’s single double bond imposes less steric strain compared to the allene’s linear geometry.

Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)

- Structure : Benzene with a methyl group and a pentafluoroethyl (-CF₂CF₃) substituent.

- CAS No.: 117081-46-6 .

- Key Differences :

- Electron-Withdrawing Strength : The pentafluoroethyl group is a stronger electron-withdrawing group than fluorine, drastically reducing aromatic ring electron density.

- Applications : Such highly fluorinated compounds are often used in materials science (e.g., hydrophobic coatings), whereas "Benzene, 1-fluoro-4-(1,2-propadienyl)-" is more likely to serve as a synthon in organic synthesis due to its reactive allene group.

Reactivity and Orbital Interactions

The 1,2-propadienyl group in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" exhibits distinct reactivity compared to analogous substituents:

- Orbital Interactions : The central allene carbon’s π-orbitals interact strongly with electron-rich partners. For example, in intramolecular oxa-Diels-Alder reactions, the allene’s HOMO overlaps with the carbonyl oxygen’s lone pairs, driving cycloaddition .

- Competitive Pathways : In compounds like 3-methyl-1,2-butadienyl derivatives , competing interactions between C2-C3 π-orbitals and α-carbons reduce reaction selectivity . The linear allene in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" avoids such competition, enhancing reaction efficiency.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.